
1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine” is a chemical compound with the molecular formula C9H17NO4S2. It has an average mass of 267.366 Da and a mono-isotopic mass of 267.059906 Da .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine”, has been a subject of research. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine” comprises a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
Piperidine, a structural component of “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine”, is a clear, colorless liquid that is miscible with water and many organic solvents .
Applications De Recherche Scientifique
Ethylene Perception and Plant Ripening
One area of research where similar compounds have been studied is in the manipulation of ethylene perception in fruits and vegetables. For example, 1-methylcyclopropene (1-MCP) is an inhibitor of ethylene perception used to investigate the role of ethylene in ripening and senescence, as well as a commercial technology to improve the maintenance of product quality in apples and potentially other fruits and vegetables (Watkins, 2006). This research suggests that modifications to the cyclopropyl and sulfonyl groups, similar to those in the compound of interest, could be relevant for agricultural applications, particularly in post-harvest technology.
Chemical Inhibitors in Human Liver Microsomes
Another research domain involves the use of chemical inhibitors to study cytochrome P450 isoforms in human liver microsomes. Compounds with specific inhibitory effects help decipher the contribution of various CYP isoforms to drug metabolism, potentially reducing drug-drug interactions (Khojasteh et al., 2011). The structural features of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine might offer insights into designing selective inhibitors for these enzymes.
Synthesis and Characterization of Novel Compounds
Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, for instance, highlights the role of sulfonyl and piperidine groups in creating multifunctional agents for potential pharmaceutical applications (Kaneda, 2020). This suggests a methodology for synthesizing and investigating new compounds with similar structural components for various uses in drug development and organic chemistry.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of compounds with specific chemical functionalities, such as disulfiram and its metabolites, provides a foundation for exploring how modifications to these structures could influence drug action and metabolism (Johansson, 1992). This research area might offer parallels for studying the metabolism and potential therapeutic applications of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine.
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S2/c1-15(11,12)8-4-6-10(7-5-8)16(13,14)9-2-3-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHKHGFXNQCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)
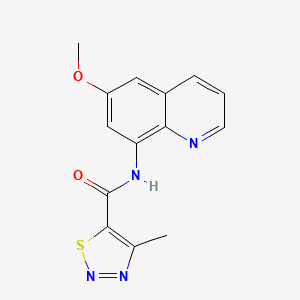
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)
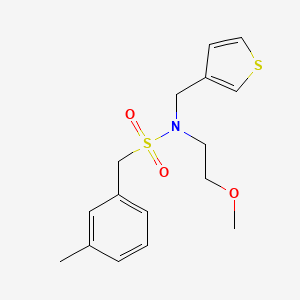
![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)
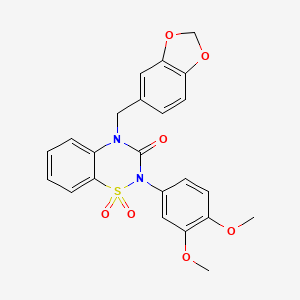
![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
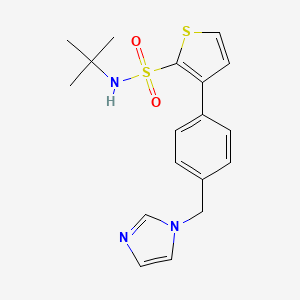
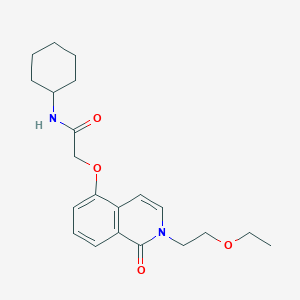
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)
![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)
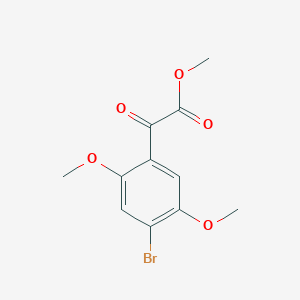
![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)